molecular formula C15H11Cl3O3 B1452025 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160251-01-3

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No. B1452025
CAS RN: 1160251-01-3
M. Wt: 345.6 g/mol
InChI Key: BIWYMEPBMCNRSC-UHFFFAOYSA-N
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Description

“2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride” is a chemical compound with the empirical formula C15H11Cl3O3 . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular weight of “2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride” is 345.61 g/mol . The InChI key, which is a unique identifier for the compound, is WCVTVENSSLJXRD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, there is no further information available about its physical and chemical properties.

Scientific Research Applications

Medicine: Antimicrobial Agent Synthesis

This compound is utilized in the synthesis of antimicrobial agents. Its structure serves as a precursor in the development of molecules that can inhibit the growth of bacteria and fungi, which is crucial in the fight against infectious diseases .

Agriculture: Pesticide Development

In agriculture, “2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride” is a key intermediate in the synthesis of pesticides. These pesticides protect crops from pests and diseases, contributing to increased agricultural productivity and food security .

Material Science: Polymer Research

The compound finds application in material science, particularly in polymer research. It can be used to modify the properties of polymers, such as increasing resistance to degradation or improving mechanical strength, which is vital for creating advanced materials .

Environmental Science: Pollution Remediation

In environmental science, this chemical is explored for its potential in pollution remediation. It could be involved in processes that degrade toxic substances in the environment, aiding in the cleanup of contaminated sites .

Analytical Chemistry: Chromatography

“2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride” is used in analytical chemistry as a standard or reagent in chromatographic techniques. It helps in the separation, identification, and quantification of complex mixtures, which is essential for chemical analysis .

Biochemistry: Enzyme Inhibition Studies

The compound is significant in biochemistry for enzyme inhibition studies. It can be used to design inhibitors that target specific enzymes, providing insights into enzyme functions and aiding in the development of new drugs .

Pharmacology: Drug Design and Discovery

In pharmacology, it serves as a building block in drug design and discovery. Its molecular framework is incorporated into new compounds with potential therapeutic effects, playing a role in the creation of novel medications .

Synthetic Chemistry: Building Block for Complex Molecules

Lastly, in synthetic chemistry, it acts as a versatile building block for constructing complex molecules. Its reactivity allows chemists to create a wide array of derivatives, which can lead to the discovery of new chemical entities with diverse applications .

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O3/c1-20-13-7-2-4-9(15(18)19)14(13)21-8-10-11(16)5-3-6-12(10)17/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWYMEPBMCNRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196454
Record name 2-[(2,6-Dichlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride

CAS RN

1160251-01-3
Record name 2-[(2,6-Dichlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160251-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,6-Dichlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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